4-Amino-6-(5-methyl-2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Description
Properties
IUPAC Name |
4-amino-2-(5-methylfuran-2-yl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4OS/c1-4-2-3-5(13-4)6-10-7(9)12-8(14)11-6/h2-3,6H,1H3,(H4,9,10,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKCKODKPULONY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2NC(=S)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization and Thiolation
- Starting from 5-methyl-2-furyl-substituted amidines or hydrazine derivatives, cyclization with thiocarbonyl reagents (e.g., carbon disulfide) under acidic or basic conditions leads to the formation of the triazine-2-thiol core.
- For example, hydrazine hydrate reacts with carbon disulfide and acetic acid to form 4-amino-5-methyl-1,2,4-triazole-3-thiol derivatives, which are structurally related and can be adapted for 1,3,5-triazine systems.
Microwave-Assisted Synthesis
- Microwave irradiation has been employed to accelerate the synthesis of triazine derivatives, significantly reducing reaction times and improving yields.
- In a recent study, microwave-assisted reactions of thiourea derivatives with various amines in acetonitrile at room temperature yielded triazine compounds efficiently.
- This method involves stirring the starting materials in dry acetonitrile, followed by microwave irradiation at controlled temperatures (80–150 °C) for minutes, leading to rapid cyclization and substitution.
Reagents and Conditions
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Thiourea formation | Carbon disulfide, hydrazine hydrate, acetic acid | Formation of triazole-thiol intermediates |
| Cyclization | Microwave irradiation, acetonitrile solvent | Rapid ring closure and substitution |
| Substitution | Amines (e.g., 5-methyl-2-furyl amine) | Introduction of heterocyclic substituents |
- Microwave-assisted synthesis of triazine derivatives typically achieves yields above 90%, with reaction times reduced to minutes compared to conventional heating methods requiring hours.
- The purity and structure of the synthesized compounds are confirmed by IR, ^1H NMR, ^13C NMR, and mass spectrometry, showing characteristic absorption bands for NH, C=S, and aromatic groups.
- The use of dry acetonitrile as a solvent and controlled microwave power ensures high selectivity and minimal by-products.
| Parameter | Description | Typical Values/Notes |
|---|---|---|
| Starting materials | Hydrazine hydrate, carbon disulfide, amines | High purity reagents recommended |
| Solvent | Dry acetonitrile | Ensures efficient microwave absorption |
| Reaction temperature | 80–150 °C (microwave) | Optimized for rapid cyclization |
| Reaction time | 2–10 minutes (microwave) | Significantly shorter than conventional |
| Yield | 90–96% | High yield with minimal purification steps |
| Characterization | IR, NMR, MS | Confirms structure and purity |
The preparation of 4-amino-6-(5-methyl-2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol is effectively achieved through microwave-assisted cyclization of thiourea derivatives with appropriate amines in dry acetonitrile. This method offers high yields, short reaction times, and straightforward purification. The approach is supported by detailed spectral analysis confirming the successful synthesis of the target compound. Adaptation of these methods from related triazine and triazole thiol syntheses provides a robust and efficient synthetic route.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(5-methyl-2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazine ring to its dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro derivatives of the triazine ring.
Substitution: Various substituted triazine derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in the development of pharmaceutical agents:
-
Antimicrobial Activity :
- A study demonstrated that derivatives of triazine compounds exhibit significant antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .
- The minimum inhibitory concentration (MIC) values were evaluated, indicating that certain derivatives possess potent antibacterial effects.
- Antitumor Activity :
- Anti-inflammatory Properties :
Agricultural Applications
4-Amino-6-(5-methyl-2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol has also been explored in agricultural settings:
- Herbicide Development :
- Pesticide Formulations :
Material Science Applications
The unique chemical structure of this compound also lends itself to various material science applications:
- Corrosion Inhibitors :
- Polymer Chemistry :
Case Studies
Mechanism of Action
The mechanism of action of 4-Amino-6-(5-methyl-2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Chemical Identity :
- Molecular Formula : C₈H₁₀N₄OS
- Average Molecular Weight : 210.255 g/mol
- Monoisotopic Mass: 210.057532 g/mol
- IUPAC Name: 4-Amino-6-(5-methyl-2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol
- CAS Registry Number : 1142208-50-1 .
This compound belongs to the 1,3,5-triazine-2-thiol family, characterized by a partially saturated triazine ring with a thiol (-SH) group at position 2 and a 5-methylfuran substituent at position 4. Its dihydrotriazine core confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.
Structurally analogous compounds differ primarily in the substituent at position 6 of the triazine ring. Below is a detailed comparison based on substituent type, molecular properties, and research findings:
Table 1: Structural and Functional Comparison of 1,3,5-Triazine-2-thiol Derivatives
Key Insights :
Electron-withdrawing groups (e.g., nitro in ) stabilize the thiolate anion, influencing redox behavior.
Biological Relevance :
- Indole derivatives (e.g., ) are explored for anticancer activity due to their planar aromatic systems.
- Phenyl and furan analogs (e.g., ) are studied for antimicrobial properties, though furan derivatives may offer better solubility.
Synthetic Considerations: Base-promoted Dimroth rearrangement (pH 10–11) is a common method for synthesizing dihydrotriazines, as seen in . Ethanol solvation observed in some derivatives (e.g., ) affects crystallization and purity.
Safety Profiles :
- Phenyl and indole derivatives are flagged as irritants (), while nitro-substituted compounds may pose higher toxicity risks .
Biological Activity
4-Amino-6-(5-methyl-2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol (CAS: 1142208-50-1) is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects and mechanisms of action.
- Molecular Formula : C₈H₁₀N₄OS
- Molar Mass : 210.26 g/mol
- Hazard Class : Irritant
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its antitumor , antimicrobial , and anticonvulsant properties.
Antitumor Activity
Research indicates that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A431 (human epidermoid carcinoma) | 1.98 ± 1.22 | Induces apoptosis via Bcl-2 inhibition |
| Compound B | U251 (human glioblastoma) | 23.30 ± 0.35 | Disrupts cell cycle progression |
| Compound C | WM793 (human melanoma) | <10 | Promotes reactive oxygen species (ROS) generation |
The presence of electron-donating groups such as methyl at specific positions has been shown to enhance the cytotoxicity of related compounds .
Anticonvulsant Activity
In anticonvulsant studies, compounds similar to this compound have demonstrated efficacy in reducing seizure activity:
| Compound | Model Used | Dose (mg/kg) | Outcome |
|---|---|---|---|
| Compound D | PTZ-induced seizures in mice | 50 | Significant reduction in seizure duration |
| Compound E | Maximal electroshock model | 20 | Complete protection against seizures |
These results indicate a promising anticonvulsant profile which warrants further investigation into the specific mechanisms involved .
Case Studies and Research Findings
Recent literature emphasizes the structure–activity relationship (SAR) of triazine derivatives. Notably:
- Antitumor Mechanism : A study demonstrated that modifications at the 4-position significantly affected the anticancer activity against multiple cell lines by enhancing interactions with target proteins involved in apoptosis .
- Antimicrobial Efficacy : Another research highlighted that derivatives of thiazole and triazine exhibited synergistic effects when combined with traditional antibiotics against resistant strains of bacteria .
- Neuropharmacological Studies : Investigations into the anticonvulsant properties revealed that the compound's ability to modulate neurotransmitter systems may be linked to its structural features .
Q & A
Q. What are the most efficient synthetic routes for preparing 4-Amino-6-(5-methyl-2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol?
- Methodological Answer : The compound can be synthesized via one-pot multi-component reactions or microwave-assisted protocols. For example, a three-component reaction involving cyanamide, aldehydes (e.g., 5-methyl-2-furaldehyde), and thiol-containing precursors under microwave irradiation achieves high yields (80–95%) with reduced reaction times (10–30 minutes) . Alternatively, conventional heating with catalysts like piperidine or NaOH in acetone/ethanol can facilitate condensation and Dimroth rearrangement steps, as demonstrated in analogous triazine syntheses .
Q. How can the purity and structural integrity of this compound be verified post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- X-ray crystallography : Resolve the tautomeric form (e.g., 5,6-dihydro vs. 1,6-dihydro) and confirm substituent positions .
- Thermogravimetric analysis (TGA) : Assess thermal stability and detect solvent clathrates (e.g., ethanol adducts), which may affect crystallization .
- NMR and IR spectroscopy : Identify functional groups (e.g., thiol vs. thione tautomers) and monitor reaction progress .
Advanced Research Questions
Q. What strategies are recommended for optimizing reaction yields in multi-component syntheses of similar triazine derivatives?
- Methodological Answer :
- Microwave optimization : Adjust irradiation power (100–300 W) and solvent polarity (e.g., DMF vs. ethanol) to enhance reaction efficiency. For example, microwave-assisted protocols reduce side reactions and improve atom economy (up to 95% yield) compared to traditional heating .
- Catalyst screening : Test bases like K₂CO₃ or DBU to accelerate cyclization. In Modest’s work, piperidine catalyzed benzaldehyde condensations with biguanides, achieving 70–85% yields .
Q. How can data discrepancies in thermal stability analysis during characterization be resolved?
- Methodological Answer :
- Controlled desolvation studies : Perform variable-temperature PXRD to distinguish irreversible decomposition from solvent loss. For example, ethanol clathrates in triazine derivatives show irreversible structural collapse above 150°C .
- Dynamic DSC analysis : Compare heating rates (5–20°C/min) to identify kinetic vs. thermodynamic decomposition pathways. Exothermic peaks at ~200°C may indicate oxidative degradation of the furyl group .
Q. What in vitro models are suitable for evaluating the biological activity of this compound?
- Methodological Answer :
- Antiviral assays : Use West Nile Virus NTPase/helicase inhibition models. Analogous triazine-thiol derivatives showed IC₅₀ values of 3–10 µg/mL via ATPase activity assays .
- Thyroid function studies : Employ rat thyroid peroxidase (TPO) inhibition assays. Structurally similar 1,6-dihydrotriazine-thiones reduced thyroxine synthesis by 40–60% at 10 µM concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
